molecular formula C8H8BrNO B596339 4-Bromo-2-cyclopropoxypyridine CAS No. 1209460-14-9

4-Bromo-2-cyclopropoxypyridine

Cat. No. B596339
M. Wt: 214.062
InChI Key: CKAXFFRSYPTCEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-cyclopropoxypyridine is a chemical compound with the molecular formula C8H8BrNO . It has a molecular weight of 214.06 . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound is usually in a solid or semi-solid form, or a lump or liquid .


Synthesis Analysis

The synthesis of 4-Bromo-2-cyclopropoxypyridine involves a ring cleavage methodology reaction . This process involves the remodeling of 3-formyl (aza)indoles/benzofurans . The synthesis has shown robustness, with numerous 5-aminoaryl pyridines and 5-phenol pyridines being synthesized .


Molecular Structure Analysis

The InChI code for 4-Bromo-2-cyclopropoxypyridine is 1S/C8H8BrNO/c9-6-3-4-10-8(5-6)11-7-1-2-7/h3-5,7H,1-2H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving 4-Bromo-2-cyclopropoxypyridine are not mentioned in the search results, the compound plays a crucial role in the synthesis of substituted pyridines . These pyridines have diverse functional groups and are important structural motifs found in numerous bioactive molecules .


Physical And Chemical Properties Analysis

4-Bromo-2-cyclopropoxypyridine is a colorless to yellow liquid or low-melting solid . It has a molecular weight of 198.06 g/mol .

Scientific Research Applications

Synthesis and Biological Activity

  • Herbicidal and Fungicidal Activity : N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives show promising herbicidal and fungicidal activities. 4-Bromo-2-cyclopropoxypyridine is a critical intermediate in the synthesis of these compounds (Tian, Song, Wang, & Liu, 2009).

Synthesis of Novel Pyridine-Based Derivatives

  • Suzuki Cross-Coupling Reaction : This reaction is utilized to produce novel pyridine derivatives with potential as chiral dopants for liquid crystals and displaying various biological activities, such as anti-thrombolytic and biofilm inhibition (Ahmad et al., 2017).

Synthesis of Capped Dioxocyclams

  • Versatile Applications : The 4-bromo substituent in pyridine-capped dioxocyclams is particularly versatile, being replaceable by a variety of groups using palladium-catalyzed chemistry, demonstrating the compound's adaptability in complex synthetic processes (Achmatowicz, Hegedus, & David, 2003).

Synthesis of Novel 4-Pyrrolidin-3-cyanopyridine Derivatives

  • Antimicrobial Activity : Novel cyanopyridine derivatives synthesized using 4-bromo-2-cyclopropoxypyridine exhibit significant antimicrobial activity, showcasing the compound's importance in developing new antimicrobial agents (Bogdanowicz et al., 2013).

Synthesis of 2,4-Disubstituted Pyridines

  • Key Building Block : Serving as a key building block for 2,4-disubstituted pyridines, 4-bromo-2-cyclopropoxypyridine is involved in the 'halogen dance' and subsequent one-pot disubstitutions, highlighting its utility in complex organic syntheses (Duan, Li, Li, & Huang, 2004).

Safety And Hazards

The compound has been classified under GHS07, with the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

Relevant Papers The relevant papers retrieved discuss the synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons . The papers highlight the importance of compounds like 4-Bromo-2-cyclopropoxypyridine in these processes .

properties

IUPAC Name

4-bromo-2-cyclopropyloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c9-6-3-4-10-8(5-6)11-7-1-2-7/h3-5,7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKAXFFRSYPTCEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=NC=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30744864
Record name 4-Bromo-2-(cyclopropyloxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-cyclopropoxypyridine

CAS RN

1209460-14-9
Record name 4-Bromo-2-(cyclopropyloxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.